4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-methylbenzonitrile with hydrazine hydrate and carbon disulfide under reflux conditions to form the corresponding oxadiazole derivative.
Formation of the Triazole Ring: The triazole ring is formed by reacting the oxadiazole derivative with ethyl isothiocyanate in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The final step involves the coupling of the triazole derivative with 4-bromo-3-ethylpyridine under palladium-catalyzed cross-coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkoxy derivatives.
Scientific Research Applications
4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of specific receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(phenyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of multiple heterocyclic rings in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H18N6OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18N6OS/c1-3-25-18(14-8-10-20-11-9-14)22-23-19(25)27-12-16-21-17(24-26-16)15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
OOWSHDLRAAYJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3C)C4=CC=NC=C4 |
Origin of Product |
United States |
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